molecular formula C9H17NO2 B12888379 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B12888379
M. Wt: 171.24 g/mol
InChI Key: NQFJEGKDDBXPQE-UHFFFAOYSA-N
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Description

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is a pyrrolidine-substituted cathinone derivative characterized by a hydroxymethyl group attached to the pyrrolidine ring and a butanone backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(10)7-11/h8,11H,2-7H2,1H3

InChI Key

NQFJEGKDDBXPQE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCCC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves the cyclization of suitable intermediates under specific conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity . The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and regulatory differences between 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one and related compounds:

Compound Name Substituent on Pyrrolidine Aryl/Backbone Group Molecular Formula Molecular Weight (g/mol) Regulatory Status Analytical Methods
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one Hydroxymethyl Butanone C₉H₁₇NO₂ 171.24 Not listed HRMS, NMR (inferred)
MPBP (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one) None 4-methylphenyl C₁₅H₂₁NO 231.33 Not specified GC-MS, UHPLC-HRMS
5-PPDI (1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one) None Inden-5-yl C₁₇H₂₁NO 255.36 Unreported HRMS, NMR
α-PBP (1-phenyl-2-(pyrrolidin-1-yl)butan-1-one) None Phenyl C₁₄H₁₉NO 217.31 Schedule I (DEA) Standard DEA methods
2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one None Thiophen-2-yl C₁₂H₁₅NOS 221.32 Not listed Catalogued
3-(pyrrolidin-1-yl)butan-2-one None Butanone (positional isomer) C₈H₁₅NO 141.21 Not listed Database entry
Key Observations:

Substituent Impact: The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic groups like the 4-methylphenyl in MPBP or phenyl in α-PBP. Thiophene substitution () introduces a heteroaromatic ring, which could modulate serotonin/dopamine receptor affinity compared to purely aromatic or aliphatic backbones .

Positional Isomerism: The positional isomer 3-(pyrrolidin-1-yl)butan-2-one () places the pyrrolidine group on the third carbon of butanone. This minor structural shift may significantly alter metabolic pathways or receptor binding compared to the target compound’s second-carbon substitution .

Regulatory Status: α-PBP and PV8 (heptanone analog) are Schedule I substances per the DEA (), highlighting regulatory scrutiny of pyrrolidine cathinones.

Analytical and Pharmacological Insights

  • Analytical Techniques :

    • Compounds like 5-PPDI () and MPBP () required advanced techniques like UHPLC-HRMS and NMR for identification due to structural complexity. The target compound would likely necessitate similar methodologies .
    • DEA-listed analogs (e.g., α-PBP) are monitored using standardized protocols, underscoring the importance of regulatory screening .
  • However, this remains speculative without direct studies. Thiophene-containing analogs () might exhibit distinct binding profiles due to sulfur’s electron-rich nature, which could influence monoamine transporter inhibition .

Biological Activity

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring with a hydroxymethyl substituent and a butanone moiety, suggesting potential biological activity. The exploration of its biological properties is essential for understanding its applications in drug development and therapeutic uses.

Chemical Structure and Properties

The chemical structure of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one can be represented as follows:

C9H17N1O2\text{C}_9\text{H}_{17}\text{N}_1\text{O}_2

Key Features

PropertyDescription
Molecular FormulaC₉H₁₇N₁O₂
Molecular Weight171.24 g/mol
Functional GroupsHydroxymethyl, Ketone
Structural TypePyrrolidine derivative

The biological activity of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
  • Receptor Modulation : The compound could bind to receptors, influencing signaling pathways that govern cellular functions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of pyrrolidine derivatives against various bacterial strains. The results suggested that modifications to the pyrrolidine structure, such as the addition of hydroxymethyl groups, enhanced antibacterial activity. This implies that 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one may also possess similar properties.

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation, compounds with similar structures were tested for their effects on cell viability and proliferation in cancer cell lines. The findings indicated that certain modifications could lead to increased cytotoxicity against specific cancer types, suggesting potential applications in oncology.

Toxicity and Safety Profile

Preliminary assessments indicate that while some pyrrolidine derivatives have favorable biological activities, their toxicity profiles must be thoroughly evaluated. Toxicological studies are crucial for determining safe dosage levels and understanding potential side effects.

Comparative Analysis with Similar Compounds

To further understand the unique properties of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-oneC₉H₁₈ClN₁O₂Chlorinated derivative; potential for enhanced reactivityInvestigated for antimicrobial properties
5-(Hydroxymethyl)pyrrolidin-2-oneC₉H₁₅N₁O₂Similar functional groups; studied for neuroprotective effectsExhibits neuroprotective activity

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